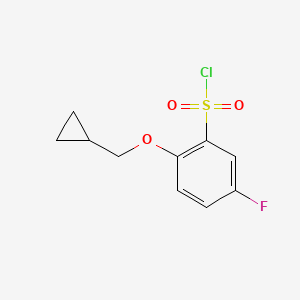
2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride
Übersicht
Beschreibung
2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride is an organic compound that features a cyclopropylmethoxy group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-hydroxy-5-fluorobenzene.
Cyclopropylmethoxy Group Introduction: The hydroxyl group is converted to a cyclopropylmethoxy group using cyclopropylmethyl bromide in the presence of a base like potassium carbonate.
Sulfonyl Chloride Introduction: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the intermediate compound with chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Reduction: The compound can be reduced to form corresponding sulfonyl hydrides or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens (e.g., bromine) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols or thiols.
Nitrated or Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and screening.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride largely depends on its chemical reactivity:
Nucleophilic Substitution: The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form stable sulfonamide or sulfonate bonds.
Electrophilic Aromatic Substitution: The benzene ring’s electron density can be modulated by the substituents, influencing its reactivity towards electrophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cyclopropylmethoxy)-4-fluorobenzene-1-sulfonyl chloride: Similar structure but with the fluorine atom in a different position.
2-(Cyclopropylmethoxy)-5-chlorobenzene-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.
2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
Uniqueness
2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity patterns and potential applications in various fields. The presence of the cyclopropylmethoxy group adds steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-5-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO3S/c11-16(13,14)10-5-8(12)3-4-9(10)15-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZLGUNNROQYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















